Fmoc-N-Me-Glu(OtBu)-OH
Overview
Description
Fmoc-N-Me-Glu(OtBu)-OH is a derivative of glutamic acid, a non-essential amino acid. This compound is commonly used in peptide synthesis, particularly in the Fmoc/tBu solid-phase peptide synthesis method. The Fmoc group (9-fluorenylmethoxycarbonyl) serves as a protecting group for the amino function, while the OtBu (tert-butyl) group protects the carboxyl function. The N-Me group indicates the presence of a methyl group on the nitrogen atom, which can influence the compound’s reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Glu(OtBu)-OH typically involves the protection of the amino and carboxyl groups of glutamic acid. The Fmoc group is introduced using Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate. The OtBu group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine. The N-methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of greener solvents and optimized reaction conditions is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-Me-Glu(OtBu)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in DMF (dimethylformamide).
Coupling Reactions: Formation of peptide bonds using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Substitution Reactions: Introduction of different functional groups at the N-methyl position.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU and DIPEA in DMF.
Substitution: Methyl iodide in the presence of potassium carbonate.
Major Products Formed
Deprotected Amino Acid: Removal of Fmoc and OtBu groups yields the free amino acid.
Peptide Chains: Formation of peptide bonds with other amino acids.
Substituted Derivatives: Introduction of various functional groups at the N-methyl position.
Scientific Research Applications
Chemistry
Fmoc-N-Me-Glu(OtBu)-OH is widely used in peptide synthesis, particularly in the development of peptide-based drugs and biomaterials. It serves as a building block for the synthesis of complex peptides and proteins .
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. It is also used in the development of peptide-based probes and sensors .
Medicine
This compound is used in the development of peptide-based therapeutics, including antimicrobial peptides, cancer therapeutics, and hormone analogs. Its ability to form stable peptide bonds makes it valuable in drug design and development .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. It is also used in the synthesis of peptide-based catalysts and enzymes .
Mechanism of Action
The mechanism of action of Fmoc-N-Me-Glu(OtBu)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino function during peptide bond formation, preventing unwanted side reactions. The OtBu group protects the carboxyl function, ensuring selective reactions at the desired sites. The N-methyl group can influence the compound’s reactivity and stability, affecting the overall efficiency of peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glu(OtBu)-OH: Similar structure but lacks the N-methyl group.
Fmoc-Asp(OtBu)-OH: Similar structure but with aspartic acid instead of glutamic acid.
Fmoc-Lys(Boc)-OH: Similar protecting groups but with lysine instead of glutamic acid.
Uniqueness
Fmoc-N-Me-Glu(OtBu)-OH is unique due to the presence of the N-methyl group, which can influence its reactivity and stability. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties .
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-25(2,3)32-22(27)14-13-21(23(28)29)26(4)24(30)31-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,28,29)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUASVBQADLDRO-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200616-40-6 | |
Record name | 200616-40-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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